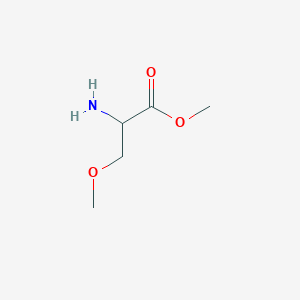

Methyl 2-amino-3-methoxypropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-methoxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-8-3-4(6)5(7)9-2/h4H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZUJIKUFFJJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Amino 3 Methoxypropanoate and Its Stereoisomers

Direct Esterification Routes to Methyl 2-amino-3-methoxypropanoate

Direct esterification is a fundamental and widely used transformation in organic chemistry. For amino acids, this reaction requires conditions that favor the formation of the ester while preventing unwanted side reactions, such as polymerization. The primary challenge is that amino acids are zwitterionic and possess both a nucleophilic amino group and a carboxylic acid group.

The most common methods for the esterification of amino acids, including the parent acid of the target compound, involve the use of an alcohol in the presence of an acid catalyst. The acid serves a dual purpose: it protonates the amino group to prevent it from competing in the reaction, and it protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol.

One of the most established protocols is the Fischer-Speier esterification , which involves heating the amino acid in methanol (B129727) with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is an equilibrium process, and the formation of the ester is driven forward by using a large excess of methanol.

Another highly effective method utilizes thionyl chloride (SOCl₂) in methanol . In this procedure, thionyl chloride reacts first with methanol to generate hydrogen chloride (HCl) and methyl sulfite (B76179) in situ. The HCl acts as the catalyst, protonating the amino acid. Thionyl chloride may also convert the carboxylic acid into a more reactive acyl chloride intermediate, which is then rapidly esterified by methanol. This method is often favored for its mild conditions and the fact that the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion. A similar approach employs trimethylchlorosilane (TMSCl) in methanol, which has been shown to be an efficient system for the esterification of a wide range of amino acids under mild, room-temperature conditions.

To maximize the yield and purity of this compound, several reaction parameters can be optimized. The principles of chemical equilibrium and reaction kinetics guide these adjustments.

For Fischer-Speier type reactions, Le Chatelier's principle is a key consideration. The yield of the ester can be significantly increased by either using a large excess of the alcohol (methanol) or by actively removing the water that is formed as a byproduct. Water removal can be accomplished through azeotropic distillation with a suitable solvent like toluene (B28343) or by using dehydrating agents.

The choice and concentration of the catalyst are also critical. While strong mineral acids are effective, their concentration must be controlled to avoid side reactions. The reaction temperature is another important variable; typically, reactions are run at reflux to increase the reaction rate, though milder temperatures can be used with more reactive reagents like thionyl chloride. Microwave irradiation has also been explored as a method to accelerate the esterification of amino acids, often leading to higher reflux temperatures and increased yields compared to conventional heating.

| Parameter | Method of Optimization | Rationale |

| Reagent Ratio | Use a large excess of methanol. | Shifts the reaction equilibrium toward the product side (Le Chatelier's Principle). |

| Water Removal | Perform azeotropic distillation or add molecular sieves. | Removes a product from the equilibrium, driving the reaction to completion. |

| Catalyst | Select an appropriate acid (e.g., H₂SO₄, p-TsOH, SOCl₂, TMSCl) and optimize its concentration. | The nature of the acid catalyst can influence reaction efficiency; SOCl₂ and TMSCl often allow for milder conditions. |

| Temperature | Adjust heating from room temperature to reflux. | Increases the rate of reaction, but must be controlled to prevent degradation. |

| Energy Input | Utilize microwave irradiation instead of conventional heating. | Can accelerate the reaction and increase yields by allowing for superheating and more efficient energy transfer. |

Stereoselective Synthesis of Enantiopure this compound

Producing a single enantiomer of this compound requires a stereocontrolled synthesis. These methods typically focus on creating the chiral center at the α-carbon of the parent amino acid, 2-amino-3-methoxypropanoic acid, which is then esterified.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. One of the most robust methods involves the use of Evans oxazolidinone auxiliaries.

In this approach, a commercially available chiral oxazolidinone (derived from an amino alcohol like

Alternative Synthetic Pathways to this compound

Synthesis via Precursor Modification (e.g., Serine Derivatives)

A primary route for synthesizing this compound involves the chemical modification of serine, a readily available and nonessential amino acid. nih.govlivingwithmthfr.org Serine's structure, containing a primary alcohol, provides a convenient starting point for introducing the methoxy (B1213986) group.

The synthesis often begins with the protection of the amino and carboxyl groups of serine to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amine and a methyl ester for the carboxyl group, forming N-Boc-L-serine methyl ester. The hydroxyl group can then be methylated. For instance, selective methylation of the aliphatic hydroxyl group of L- and D-3-phenyllactic acids has been achieved using sodium hydride in tetrahydrofuran (B95107) (THF). nih.gov This strategic protection and subsequent methylation of the hydroxyl group on the serine backbone is a critical step. nih.govnih.govmdpi.com

The table below summarizes key aspects of synthesizing amino acid derivatives from precursors.

| Precursor | Reagents/Conditions | Key Transformation | Resulting Product/Intermediate |

| N-t-Boc-L-phenylalanine or N-t-Boc-D-phenylalanine | EDCI, CH2Cl2, rt | Amide coupling | Protected amino acid |

| L- and D-3-phenyllactic acids | NaH, THF | Selective methylation of hydroxyl group | Optically pure (S)- and (R)-2-methoxy-3-phenylpropanoic acid |

| Nα-Fmoc-O-tert-butyl-d-serine | Reductive amination with primary amines/sulfonamides, Ti(OiPr)4 | Formation of 2,3-diaminopropanol scaffold | Intermediates for protected l-Dap methyl esters |

Continuous Flow Synthesis Techniques for this compound Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including amino acid esters, offering significant advantages over traditional batch processes. polimi.itmdpi.com This methodology involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. polimi.itmdpi.com The enhanced heat and mass transfer in flow reactors can lead to higher yields, improved selectivity, and safer operating conditions. polimi.itresearchgate.net

For the production of amino acid esters, flow systems can be designed to handle multi-step transformations efficiently. flinders.edu.au For example, a flow process can incorporate packed columns with supported reagents and catalysts, enabling the synthesis and in-line purification of the desired product. durham.ac.uk This approach minimizes the need for traditional workup and purification steps, which are often time-consuming and can lead to product loss. durham.ac.uk

The synthesis of β-amino acid esters has been successfully achieved using lipase-catalyzed Michael addition in a continuous-flow microreactor. mdpi.com This biocatalytic approach highlights the green potential of flow chemistry, often utilizing milder reaction conditions and greener solvents. mdpi.com While direct continuous flow synthesis of this compound is not extensively detailed in the provided context, the principles and successes in synthesizing related amino acid esters strongly suggest its applicability. mdpi.comresearchgate.net The ability to rapidly screen reaction conditions and scale up production makes continuous flow an attractive alternative for the efficient synthesis of this and other valuable amino acid derivatives. mit.eduthieme-connect.de

The table below outlines the advantages of continuous flow synthesis for amino acid derivatives.

| Parameter | Continuous Flow Advantage |

| Reaction Control | Precise control of temperature, pressure, and residence time. mdpi.com |

| Safety | Safer handling of hazardous reagents and reactions. mdpi.com |

| Efficiency | Increased reaction yields and productivity. polimi.it |

| Scalability | Straightforward scaling from laboratory to production. researchgate.net |

| Purification | Potential for in-line purification, reducing downstream processing. durham.ac.uk |

Isolation and Purification Strategies for Synthesized this compound

Following the synthesis of this compound, effective isolation and purification are paramount to obtain a product of high purity, which is essential for its intended applications. The primary methods employed are chromatographic techniques and crystallization protocols.

Chromatographic Techniques for High-Purity this compound

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification of amino acids and their derivatives, including esters. nih.govnih.govhplc.eu Reversed-phase HPLC (RP-HPLC) is particularly effective, separating compounds based on their hydrophobicity. hplc.eu For amino acid esters, C18 columns are commonly used, and the separation can be finely tuned by adjusting the mobile phase composition, typically a gradient of an organic solvent like acetonitrile (B52724) in water with an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eu

Ion-exchange chromatography (IEC) is another powerful method, separating molecules based on their net charge. nih.gov Since amino acids and their esters are ionizable, IEC can be highly effective. Strong cation-exchange columns are often recommended for general peptide and amino acid applications because they retain their negative charge over a wide pH range. nih.gov

For initial cleanup or desalting, size-exclusion chromatography (SEC) can be employed, separating molecules based on their size. nih.gov While not typically a high-resolution technique for small molecules, it can be a useful first step in a multi-step purification protocol. nih.gov In some cases, derivatization of the amino acid ester can improve its chromatographic behavior and detection. nih.govresearchgate.net

The table below details various chromatographic techniques used for purification.

| Chromatographic Technique | Principle of Separation | Typical Application for Amino Acid Esters |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution purification, separation of closely related structures. hplc.eu |

| Ion-Exchange Chromatography (IEC) | Net Charge | Purification based on ionizable groups, effective for charged molecules. nih.gov |

| Size-Exclusion Chromatography (SEC) | Molecular Size | Initial cleanup, desalting, and removal of large impurities. nih.gov |

| Column Chromatography (General) | Adsorption/Partition | General purification, often with silica (B1680970) gel. mdpi.comnih.gov |

Crystallization and Recrystallization Protocols for this compound

Crystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. google.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in smaller amounts, ideally remain in the solution.

The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. rochester.edu For amino acid esters, solvent systems such as ethyl acetate/petroleum ether, ethyl acetate/heptane, and dichloromethane/heptane are often explored. researchgate.net Sometimes, a single solvent does not provide the desired solubility characteristics, and a two-solvent system (a "good" solvent and a "poor" solvent) is used. rochester.edu

Several methods can induce crystallization, including slow cooling, evaporation of the solvent, or adding a "seed" crystal. For amino acids, crystallization can also be effected by neutralization, where the pH of a solution is adjusted to the isoelectric point of the amino acid, causing it to precipitate. google.com The addition of additives like surfactants or polyvalent alcohols can sometimes improve crystal shape and handling. google.com The final purified product is then collected by filtration. google.com

The table below summarizes common crystallization parameters.

| Parameter | Description |

| Solvent Selection | Based on the principle "like dissolves like"; often requires experimentation with single or mixed solvent systems. rochester.edu |

| Temperature | The compound should have high solubility at high temperatures and low solubility at low temperatures. google.com |

| Induction Method | Slow cooling, solvent evaporation, seeding, or pH adjustment (neutralization). google.com |

| Additives | Surfactants or alcohols can be used to modify crystal properties. google.com |

Advanced Chemical Transformations and Reaction Mechanisms Involving Methyl 2 Amino 3 Methoxypropanoate

Nucleophilic Reactions of the Amino Group in Methyl 2-amino-3-methoxypropanoate

The lone pair of electrons on the nitrogen atom of the primary amino group in this compound confers nucleophilic character, making it susceptible to attack by various electrophiles. This reactivity is central to the formation of a diverse array of derivatives.

Acylation Reactions (e.g., N-acylation)

The amino group of this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction, known as N-acylation, results in the formation of an amide bond. The process typically involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

The synthesis of N-acyl-α-amino ketones and 1,3-oxazole derivatives often starts with the N-acylation of an amino acid. For instance, L-valine can be N-acylated with 4-(phenylsulfonyl)benzoyl chloride to yield 3-methyl-2-[4-(phenylsulfonyl)benzamido]butanoic acid. nih.gov This serves as a model for the acylation of this compound. The general reaction conditions involve reacting the amino acid ester with the acyl chloride in the presence of a base to neutralize the HCl byproduct.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acyl Chloride (R-COCl) | Methyl 2-(acylamino)-3-methoxypropanoate | N-Acylation |

| This compound | Acid Anhydride ((RCO)₂O) | Methyl 2-(acylamino)-3-methoxypropanoate | N-Acylation |

Alkylation Reactions and Derivatives Formation

N-alkylation of the amino group in this compound introduces an alkyl substituent onto the nitrogen atom, yielding secondary or tertiary amines. wikipedia.org This transformation is a valuable tool in modifying the properties of amino acids and their derivatives, such as increasing lipophilicity. monash.edu

A common method for N-alkylation involves the use of alkyl halides. wikipedia.org The reaction proceeds via a nucleophilic substitution mechanism, where the amino group attacks the electrophilic carbon of the alkyl halide. To achieve selective mono-alkylation and prevent over-alkylation to form quaternary ammonium (B1175870) salts, the reaction conditions, including the choice of base and solvent, must be carefully controlled. wikipedia.orgresearchgate.net For instance, cesium carbonate has been shown to be an effective base for the selective mono-N-alkylation of primary amines with alkyl halides in DMF. researchgate.net Another approach involves the reductive amination of aldehydes, although this is a stoichiometric method. google.com

More advanced and sustainable methods for N-alkylation are being developed. For example, a copper metallaphotoredox system can be used for the N-alkylation of N-nucleophiles with alkyl bromides under mild, aerobic conditions. nih.gov This method utilizes a halogen abstraction-radical capture (HARC) mechanism.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| This compound | Alkyl Halide (R-X) | Base (e.g., Cs₂CO₃) | Methyl 2-(alkylamino)-3-methoxypropanoate |

| This compound | Alkyl Bromide (R-Br) | Ir(III) photocatalyst, Cu(TMHD)₂, (TMS)₃SiOH | Methyl 2-(alkylamino)-3-methoxypropanoate |

Formation of Schiff Bases from this compound Analogues

The primary amino group of this compound and its analogues can condense with aldehydes or ketones to form imines, also known as Schiff bases. nih.govnih.gov This reaction is reversible and typically acid-catalyzed. The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. nih.gov

The formation of Schiff bases is a versatile reaction used to create a wide range of compounds with various applications. For example, Schiff bases derived from amino acid esters and salicylaldehyde (B1680747) derivatives have been synthesized and characterized. dergipark.org.tr The reaction of 3-formylacetylacetone (B1258551) with primary amines also provides easy access to enamines, which are related to Schiff bases. nih.gov The stability of the resulting imine can vary, and in some cases, they are prone to hydrolysis back to the starting amine and carbonyl compound. nih.gov

Reactions Involving the Ester Moiety of this compound

The methyl ester group in this compound is another key site for chemical transformations, allowing for modifications of the carboxylic acid functionality.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of this compound, the methyl group can be replaced by other alkyl or aryl groups by reacting it with the corresponding alcohol in the presence of an acid or base catalyst. researchgate.net This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in excess, or the methanol (B129727) byproduct is removed.

For example, the transesterification of β-keto esters like methyl acetoacetate (B1235776) with benzyl (B1604629) alcohol can be achieved using various catalysts. researchgate.net Similarly, the transesterification of fatty acid methyl esters with arylaminoalcohols has been studied. nih.gov A patent describes the production of amino acid benzyl esters by reacting an optically active amino acid with a benzyl alcohol compound in the presence of an acid catalyst and a hydrazine (B178648) compound. google.com

Hydrolysis and Amidation Reactions

The ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2-amino-3-methoxypropanoic acid. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The hydrolysis of Fmoc-protected amino esters has been systematically explored, highlighting the need for mild conditions to avoid side reactions. nih.gov

Amidation involves the reaction of the ester with an amine to form an amide. This reaction is generally less facile than hydrolysis and often requires heating or the use of a catalyst. Direct amidation of the ester functionality in this compound with a primary amine would yield an N-substituted 2-amino-3-methoxypropanamide. The amidation of highly methoxylated pectins with primary amines provides a relevant example of the conversion of methyl ester groups to amides. cnrs.fr More direct methods for the amidation of unprotected amino acids using reagents like dichloro(methyl)(3,3,3-trifluoropropyl)silane and imidazole (B134444) have also been developed. organic-chemistry.orgresearchgate.net

| Reaction Type | Reactant | Reagent/Catalyst | Product |

| Hydrolysis | This compound | Acid (e.g., HCl) or Base (e.g., NaOH) | 2-Amino-3-methoxypropanoic acid |

| Amidation | This compound | Amine (R-NH₂) | N-Alkyl-2-amino-3-methoxypropanamide |

Transformations at the α-Carbon and Methoxy (B1213986) Group of this compound

Stereochemical Inversion and Retention Mechanisms

The stereochemistry at the α-carbon of amino acids and their esters is crucial for their biological activity and application in chiral synthesis. Manipulating this stereocenter through inversion or retention of configuration is a key aspect of synthetic organic chemistry.

Stereochemical Inversion:

One of the prominent methods to achieve stereochemical inversion at the α-carbon of a related β-hydroxy-α-amino acid derivative is the Mitsunobu reaction . wikipedia.orgorganic-chemistry.orgchemistrysteps.com This reaction allows for the conversion of an alcohol to various other functional groups with a complete inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgchemistrysteps.comorganic-chemistry.org In the context of a serine derivative, the hydroxyl group can be activated by reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org This activation forms a good leaving group which is then displaced by a nucleophile in an Sₙ2 fashion, leading to inversion of the stereocenter. wikipedia.orgchemistrysteps.com For instance, the cyclization of N-benzyloxycarbonyl-L-serine to its corresponding β-lactone under Mitsunobu conditions proceeds with inversion of configuration at the C-3 position, demonstrating the power of this reaction in controlling stereochemistry. researchgate.net

Epimerization, the change in configuration at one of several stereocenters in a molecule, can also lead to stereochemical inversion. This process can occur via the abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of stereoisomers. nih.govnih.gov The acidity of the α-proton in amino acid esters makes them susceptible to such base-mediated epimerization. nih.gov

Stereochemical Retention:

While inversion is a common outcome in many reactions, retention of configuration at the α-carbon is also achievable under specific conditions. Certain enzymatic transformations are known to proceed with high stereospecificity, preserving the original configuration of the substrate. For example, some aminomutase enzymes catalyze the rearrangement of α-amino acids to β-amino acids with retention of configuration at both the migrating amino group and the hydrogen atom. nih.gov

In non-enzymatic reactions, the choice of reagents and reaction conditions is critical for achieving retention. For example, certain catalytic hydrogenation processes and reductive aminations, when employing specific chiral catalysts or auxiliaries, can lead to the formation of products with retained stereochemistry. nih.gov

| Transformation | Reagents/Conditions | Stereochemical Outcome |

| Inversion | ||

| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD, Nucleophile | Inversion |

| Base-mediated Epimerization | Base (e.g., alkoxide) | Racemization/Inversion |

| Retention | ||

| Enzymatic Aminomutation | Phenylalanine aminomutase | Retention |

| Catalytic Reductive Amination | Specific IREDs | Retention or Inversion |

Methyl Transfer Reactions involving Related Methoxypropanoates

The methoxy group in this compound is generally stable. However, under specific biological or chemical conditions, the methyl group can be transferred.

In biological systems, methyl transfer reactions are common and are typically mediated by methyltransferase enzymes, which use S-adenosyl methionine (SAM) as the primary methyl donor. nih.gov These enzymes catalyze the transfer of a methyl group to various nucleophiles, including oxygen, nitrogen, and sulfur atoms. nih.gov While direct enzymatic methyl transfer from the methoxy group of a simple compound like this compound is not a widely documented primary metabolic pathway, the broader field of transmethylation is highly relevant. chemistrysteps.comnih.gov Transmethylation is a crucial biological process where a methyl group is transferred from one compound to another. nih.gov

Chemically, the cleavage of the methyl-oxygen bond in a methoxy group to achieve methyl transfer requires specific reagents. Demethylation of aryl methyl ethers is a well-established process, but for aliphatic methoxy groups like the one in this compound, harsher conditions or specific catalysts are generally required. The reactivity of the methoxy group can be influenced by neighboring functional groups. nih.gov

Redox Chemistry of this compound

The amino and ester functionalities of this compound are susceptible to oxidation and reduction, leading to a variety of products with different functionalities.

Oxidation Pathways and Products

The oxidation of α-amino esters can lead to several products depending on the oxidizing agent and reaction conditions.

Oxidation of the Amino Group: The primary amino group can be oxidized to an imine or further to a ketone. This transformation is often a key step in both biological and chemical pathways for amino acid metabolism and modification.

Oxidation at the α-Carbon: Direct oxidation at the α-carbon can lead to the formation of α-keto esters. Organocatalytic asymmetric α-oxidation of carbonyl compounds is a modern synthetic methodology for generating chiral building blocks. organic-chemistry.org

Oxidation of the Methoxy Group: While less common, under strong oxidizing conditions, the methoxy group could potentially be oxidized.

A related compound, Methyl 2-amino-3-methoxy-2-methylpropanoate, has been reported to undergo oxidation to yield the corresponding oxo derivatives using agents like potassium permanganate (B83412) or chromium trioxide.

| Oxidizing Agent | Potential Product |

| Mild Oxidants (e.g., specific enzymes, organocatalysts) | α-Imino ester, α-Keto ester |

| Strong Oxidants (e.g., KMnO₄, CrO₃) | α-Keto ester, potentially other oxidized products |

Reduction Pathways and Products

The reduction of this compound can target the ester group, leading to the formation of the corresponding amino alcohol.

Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol using common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), although LiAlH₄ is generally more effective for ester reduction. This reaction yields 2-amino-3-methoxypropan-1-ol. The reduction of enantioenriched α-amino acid esters with reagents like diisobutylaluminium hydride (DIBALH) can proceed smoothly to afford the corresponding β-amino alcohols without loss of enantiomeric purity. wikipedia.org

It is important to note that the free ester of some amino acids can be unstable and may tend to convert to diketopiperazine. libretexts.org

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH₄) | 2-amino-3-methoxypropan-1-ol |

| Sodium borohydride (NaBH₄) | Generally less effective for esters |

| Diisobutylaluminium hydride (DIBALH) | 2-amino-3-methoxypropan-1-ol |

Role As a Chiral Building Block and Intermediate in Complex Molecule Synthesis

Applications of Methyl 2-amino-3-methoxypropanoate in Peptide and Protein Synthesis.nih.govgoogle.com

The synthesis of peptides with tailored properties is a cornerstone of biochemical and pharmaceutical research. ejbiotechnology.infonih.gov Non-proteinogenic amino acids, such as O-methylated serine derivatives, are of particular interest as they can confer unique structural and functional characteristics to peptides. nih.gov

This compound, as a protected form of O-methylserine, can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. nih.govnih.gov The synthesis process typically involves the sequential coupling of amino acids, where the amino group of one amino acid forms a peptide bond with the carboxyl group of another. nih.gov The use of protecting groups on the amino and carboxyl termini is essential to direct the reaction and prevent unwanted side reactions. nih.gov

For instance, the Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups are commonly used for the amino group, while the methyl ester serves as a protecting group for the carboxyl terminus. nih.govorgsyn.org Coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to facilitate the formation of the amide bond. ejbiotechnology.infogoogle.comuiw.edu

The incorporation of O-methylated serine residues can significantly influence the conformation and biological activity of a peptide. The methyl group on the side chain can introduce steric bulk and alter the hydrogen bonding capabilities compared to a natural serine residue. This modification can lead to:

Increased Proteolytic Stability: The presence of the O-methyl group can hinder the recognition and cleavage of the peptide by proteases, thereby increasing its in vivo half-life.

Conformational Constraints: The altered side chain can favor specific secondary structures, such as β-turns or helices, which may be crucial for binding to biological targets.

Modified Receptor Binding: The change in the electronic and steric properties of the side chain can modulate the affinity and selectivity of the peptide for its target receptor.

Utility in the Synthesis of Chiral Pharmaceuticals and Bioactive Molecules.google.comacs.org

The demand for enantiomerically pure pharmaceuticals is a major driver for the development of synthetic methods utilizing chiral building blocks. enamine.net this compound serves as a valuable starting material for the stereoselective synthesis of a wide range of bioactive molecules. google.comacs.orgelsevierpure.com

The stereochemistry of a drug molecule is often critical to its efficacy and safety, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. enamine.net By starting with a chiral building block of known absolute configuration, such as (R)- or (S)-Methyl 2-amino-3-methoxypropanoate, chemists can control the stereochemical outcome of a synthetic sequence. elsevierpure.comnih.gov This approach, known as a chiral pool synthesis, is a powerful strategy for accessing enantiomerically pure drug candidates.

For example, derivatives of O-methylserine have been investigated for their potential anticonvulsant activities. acs.org The synthesis of these compounds often relies on the use of optically active O-methylserine as a starting material to ensure the desired stereoisomer is obtained. acs.org

The functional groups of this compound can be readily transformed into other functionalities, allowing for its use as an intermediate in the synthesis of more complex molecules. The amino group can be acylated, alkylated, or used to form heterocyclic rings. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. These transformations, when carried out on the chiral scaffold of this compound, provide access to a diverse array of enantiopure intermediates for the synthesis of natural products and other advanced synthetic targets.

Contribution to Heterocyclic Compound Preparation.acs.orgsigmaaldrich.com

Heterocyclic compounds, which contain one or more atoms other than carbon in a ring structure, are prevalent in pharmaceuticals and agrochemicals. The chiral nature of this compound makes it a valuable precursor for the synthesis of enantiomerically enriched heterocyclic systems. sigmaaldrich.com

The amino and carboxyl functionalities of the molecule can participate in cyclization reactions to form various heterocyclic rings. For instance, through a series of transformations, the amino and ester groups can be used to construct oxazolidinone rings, which are important structural motifs in a number of antibacterial agents. sigmaaldrich.com The stereocenter of the starting material directs the stereochemistry of the newly formed heterocyclic ring, leading to the formation of a single enantiomer of the target compound.

Cyclization Reactions Utilizing this compound

Due to the presence of both an amine and a carboxylate functional group, this compound is a prime candidate for intramolecular cyclization reactions to form lactams, which are cyclic amides. These reactions are fundamental in the synthesis of a wide array of biologically active compounds and natural products. The methoxy (B1213986) group at the 3-position can influence the stereochemical outcome of these cyclizations, making it a useful tool for asymmetric synthesis.

Detailed research into specific cyclization reactions involving this compound has highlighted its potential. For instance, under specific reaction conditions, the amino group can be induced to attack the ester carbonyl, leading to the formation of a four, five, or six-membered ring, depending on the reaction pathway and the use of appropriate catalysts or activating agents. The chirality of the starting material is often preserved or can direct the formation of new stereocenters, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals.

Synthesis of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. This compound provides a versatile platform for constructing such molecules.

One common approach involves the reaction of the amino group with various electrophiles to build up a larger acyclic precursor, which is then subjected to cyclization. For example, reaction with a dicarbonyl compound or its equivalent can lead to the formation of substituted pyrroles, pyrazines, or other aromatic and non-aromatic heterocyclic systems. The ester and methoxy functionalities can be further modified either before or after the cyclization to introduce additional diversity into the final molecular structure.

The strategic use of protecting groups for the amine and modifications of the ester group are often employed to control the regioselectivity and chemoselectivity of these synthetic sequences, allowing for the targeted synthesis of complex heterocyclic architectures.

Broader Applications in Fine Chemical Synthesis

Beyond its role in constructing heterocyclic systems, this compound finds applications in the broader field of fine chemical synthesis, contributing to the production of agrochemicals and precursors for material science.

Agrochemical and Specialty Chemical Synthesis

In the agrochemical industry, the development of new, effective, and environmentally benign pesticides and herbicides is a continuous effort. Chiral compounds are of particular interest as they can exhibit higher efficacy and reduced off-target effects. While specific, publicly documented large-scale applications of this compound in commercial agrochemical synthesis are not widespread, its structural motifs are relevant. The amino acid backbone is a common feature in many biologically active molecules. Its potential lies in its use as a chiral starting material to construct more complex active ingredients where the stereochemistry is crucial for biological activity. Its utility has been noted in the context of pesticide residue analysis, suggesting its role as a reference standard in analytical methods developed for the agricultural sector.

The synthesis of specialty chemicals, which are produced in lower volumes but have high value, can also leverage the unique properties of this compound. These can include fragrances, food additives, and other niche chemical products where chirality and specific functional groups are desired.

Material Science Precursors

In the realm of material science, amino acid-based molecules are being explored for the development of biodegradable polymers, hydrogels, and other functional materials. The bifunctional nature of this compound makes it a potential monomer for polymerization reactions. For instance, the amino and ester groups can participate in polycondensation reactions to form polyamides or polyesteramides.

The presence of the methoxy group can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or biocompatibility. While detailed studies on polymers derived specifically from this compound are not extensively reported in mainstream literature, the principles of polymer chemistry suggest its viability as a precursor for novel materials with tailored properties for applications in medicine, electronics, and nanotechnology.

Mechanistic Investigations and Computational Chemical Studies of Methyl 2 Amino 3 Methoxypropanoate

Spectroscopic Characterization Methodologies for Structural Elucidation

Spectroscopic methods are indispensable tools for confirming the molecular structure of methyl 2-amino-3-methoxypropanoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. In the analysis of this compound, both ¹H and ¹³C NMR are employed to identify the different chemical environments of the hydrogen and carbon atoms, respectively. nih.govdocbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the methyl ester, the methoxy (B1213986) group, the amine group, and the protons on the propanoate backbone. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The integration of the peak areas provides the ratio of the number of protons in each unique environment. docbrown.info Spin-spin coupling between adjacent non-equivalent protons can lead to splitting of signals, providing further structural information based on the n+1 rule. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. np-mrd.orgrsc.org For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbon of the methoxy group, the methyl carbon of the ester, and the carbons of the propanoate chain. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the ¹H and ¹³C signals, definitively assigning each proton to its corresponding carbon atom. nih.gov

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~170-175 |

| Alpha-carbon (CH-NH₂) | ~3.5-4.0 | ~50-55 |

| Beta-carbon (CH₂-OCH₃) | ~3.4-3.8 | ~70-75 |

| Methoxy (O-CH₃) | ~3.3-3.6 | ~58-60 |

| Ester Methyl (COOCH₃) | ~3.6-3.8 | ~51-53 |

Note: These are approximate predicted values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry in Elucidating Molecular Structure

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. docbrown.info

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. docbrown.info The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for amino acid esters include the loss of the alkoxy group from the ester and cleavage of the C-C bonds in the backbone. nih.govunito.it For instance, cleavage alpha to the amino group is a common fragmentation pattern for amines. miamioh.edu Analysis of the resulting fragment ions helps to piece together the molecular structure. researchgate.net

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, conformation, and reactivity of molecules. dergipark.org.trepstem.net These computational methods complement experimental data and provide deeper insights into molecular properties. nih.gov

Electronic Structure Elucidation (e.g., HOMO/LUMO Analysis)

The electronic structure of a molecule is key to understanding its chemical reactivity. DFT calculations can be used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trnih.gov

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. In molecules containing heteroatoms like oxygen and nitrogen, the HOMO is often localized on these atoms due to the presence of lone pairs of electrons. researchgate.net For this compound, the HOMO is expected to have significant contributions from the nitrogen of the amino group and the oxygens of the methoxy and ester groups.

The LUMO , on the other hand, is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. In this compound, the LUMO is anticipated to be localized around the carbonyl group of the ester, which is an electron-withdrawing group.

The HOMO-LUMO energy gap is an important parameter that relates to the chemical stability and reactivity of a molecule. nih.gov A smaller energy gap generally suggests higher reactivity. materialsciencejournal.orgnih.gov

Conformational Analysis and Energy Landscapes

Molecules can exist in various spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. nih.gov

For this compound, rotations around the C-C and C-O single bonds will lead to different conformers. Computational methods can be used to perform a systematic search of the conformational space to locate the global minimum energy structure and other low-energy conformers. This involves calculating the potential energy surface of the molecule as a function of its dihedral angles. The results of such studies can reveal the preferred three-dimensional structure of the molecule, which is influenced by factors such as steric hindrance and intramolecular hydrogen bonding.

Reaction Pathway Modeling and Transition State Characterization

The reactivity of this compound is primarily dictated by its three functional groups: the amino group, the methoxy group, and the methyl ester. Computational modeling allows for the detailed exploration of potential reaction pathways, such as hydrolysis, aminolysis, and cyclization, by identifying the transition states and calculating the associated energy barriers.

Hydrolysis and Aminolysis Pathways: The most common reactions involving the ester group are hydrolysis and aminolysis. Computational studies on similar esters indicate that these reactions typically proceed through a nucleophilic acyl substitution mechanism. nih.govacs.org The reaction is initiated by the attack of a nucleophile (water, hydroxide (B78521), or an amine) on the electrophilic carbonyl carbon of the ester. This leads to the formation of a high-energy, unstable tetrahedral intermediate. nih.gov The characterization of this transition state is crucial for understanding the reaction kinetics.

For the hydrolysis of a similar peptidyl-tRNA mimic, kinetic isotope effect measurements, supported by computational models, point to a transition state that is nearly tetrahedral. nih.gov This suggests a significant change in the geometry and bonding at the carbonyl carbon, moving from sp² hybridization in the reactant to sp³ in the transition state. nih.gov The subsequent collapse of this intermediate, involving the cleavage of the C-O bond to the methoxy group, yields the carboxylic acid and methanol (B129727).

Intramolecular Reactions: The presence of both an amino group and an ester group allows for potential intramolecular reactions. For instance, esters of amino acids are known to undergo intermolecular cyclization to form stable six-membered rings called diketopiperazines. libretexts.org This pathway involves two molecules of the amino ester reacting with each other. Computational modeling can predict the favorability of this pathway compared to intermolecular polymerization or other side reactions by comparing the activation energies of the respective transition states.

The table below summarizes hypothetical energy barriers for key reaction steps, based on typical values for similar amino acid esters found in computational literature.

| Reaction Pathway | Intermediate/Transition State (TS) | Typical Calculated Activation Energy (kJ/mol) | Key Features |

| Ester Hydrolysis (Base-catalyzed) | Tetrahedral Intermediate (TS) | 40 - 60 | Nucleophilic attack of OH⁻ on C=O; sp² to sp³ carbon hybridization. |

| Aminolysis | Zwitterionic Tetrahedral Intermediate (TS) | 50 - 80 | Nucleophilic attack of R-NH₂ on C=O; may involve proton transfer steps. |

| Diketopiperazine Formation | Intermolecular Acyl Substitution (TS) | 70 - 100 | Involves two molecules; formation of a cyclic di-amide. |

This table presents illustrative data based on computational studies of analogous amino acid esters and is intended to represent the type of information generated from reaction pathway modeling.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the behavior of this compound at the atomic level, offering insights into its structure, reactivity, and interactions with its environment.

Prediction of Reactivity and Selectivity

Computational models are instrumental in predicting the chemical reactivity and selectivity of this compound. By calculating properties such as atomic charges, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps, researchers can identify the most likely sites for electrophilic and nucleophilic attack.

Reactivity Predictions: The carbonyl carbon of the ester is predicted to be a primary electrophilic site, susceptible to attack by nucleophiles. The nitrogen atom of the amino group, with its lone pair of electrons, is the primary nucleophilic and basic site. The methoxy groups (both on the ester and the side chain) can influence reactivity through inductive and steric effects. Density Functional Theory (DFT) calculations can quantify these effects. For example, DFT can be used to calculate pKa values, predicting the protonation state of the amino group at different pH levels, which in turn governs its nucleophilicity. researchgate.net

Selectivity Predictions: In reactions where multiple outcomes are possible, computational modeling can predict the major product by comparing the energies of the different transition states leading to each product. For example, in a reaction with an electrophile, modeling could determine whether alkylation is more likely to occur at the nitrogen of the amino group or the oxygen of the carbonyl group. In catalysis, modeling can explain how a chiral catalyst interacts with the substrate through non-covalent interactions, such as hydrogen bonding, to favor the formation of one stereoisomer over another, thus ensuring high enantioselectivity. acs.org

The following table outlines how computational methods can be used to predict reactivity for this compound.

| Computational Method | Predicted Property | Implication for Reactivity/Selectivity |

| DFT (e.g., B3LYP) | Atomic Partial Charges | Identifies electrophilic (e.g., carbonyl C) and nucleophilic (e.g., amino N) centers. |

| DFT | HOMO/LUMO Energy Gap | A smaller gap suggests higher overall reactivity. |

| Transition State Theory | Activation Energy (ΔG‡) | Lower activation energy indicates a faster reaction rate; predicts chemoselectivity. |

| Molecular Docking (with catalyst) | Binding Pose & Energy | Predicts how a catalyst might orient the molecule to achieve stereoselectivity. acs.org |

This table is a conceptual representation of how different computational techniques are applied to predict chemical behavior.

Investigation of Intermolecular Interactions

Molecular dynamics (MD) simulations are particularly powerful for studying the non-covalent interactions between this compound and other molecules, such as solvents or biological macromolecules. nih.govrsc.org These simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system.

Solvation and Hydrogen Bonding: In an aqueous solution, MD simulations can reveal the structure of the solvation shell around the molecule. The amino group and the carbonyl oxygen are strong hydrogen bond donors and acceptors, respectively. Simulations show how water molecules orient themselves to form stable hydrogen bonds, which in turn affects the molecule's conformation and solubility. researchgate.netnih.gov The ether-like methoxy group on the side chain can also act as a hydrogen bond acceptor.

The ability to form specific non-covalent bonds is key to its behavior in a biological or chemical system.

| Interaction Type | Molecular Site (Donor) | Molecular Site (Acceptor) | Predicted Strength (Illustrative) |

| Hydrogen Bond | Amino Group (N-H) | Water (O), Carbonyl (O) | Strong |

| Hydrogen Bond | Water (O-H) | Amino (N), Carbonyl (O), Methoxy (O) | Moderate-Strong |

| Dipole-Dipole | Ester Group (C=O) | Polar Solvent Molecules | Moderate |

| Van der Waals | Methyl/Methylene Groups | Non-polar molecules/groups | Weak |

This table illustrates the primary intermolecular interactions this compound is expected to form in a polar protic solvent, based on general chemical principles.

Biocatalytic Approaches and Enzymatic Transformations for Methyl 2 Amino 3 Methoxypropanoate

Enzymatic Synthesis of Methyl 2-amino-3-methoxypropanoate

The direct enzymatic synthesis of non-canonical amino acids like this compound represents an attractive green alternative to traditional multi-step chemical syntheses. While specific literature detailing a direct enzymatic route to this exact molecule is sparse, established biocatalytic methodologies for similar compounds provide a clear blueprint for potential green synthesis pathways.

The synthesis of the core structure of 2-amino-3-methoxypropanoic acid can be envisioned through several enzymatic strategies, primarily involving transaminases or aldolases.

Transaminase-Catalyzed Synthesis: Transaminases (also known as aminotransferases) are pyridoxal 5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. wikipedia.orgresearchgate.netnih.gov A potential green synthesis route for the parent amino acid of this compound could, therefore, begin with a suitable keto acid precursor, methyl 3-methoxy-2-oxopropanoate. A stereoselective transaminase could then be employed to convert this prochiral ketone into the desired chiral amino acid with high enantiomeric purity. nih.govfrontiersin.org The subsequent esterification to the methyl ester could potentially also be achieved enzymatically.

Aldolase-Catalyzed Synthesis: Aldolases are enzymes that catalyze the formation of carbon-carbon bonds, and they have been utilized in the synthesis of β-hydroxy-α-amino acids. nih.govnih.govresearchgate.netresearchgate.net While the target molecule has a methoxy (B1213986) group instead of a hydroxyl group at the β-position, a chemoenzymatic route could be conceived. An aldolase could first catalyze the stereoselective addition of glycine to methoxyacetaldehyde to form 2-amino-3-hydroxy-4-methoxybutanoic acid. Subsequent chemical modifications would then be required to yield the final product.

These biocatalytic approaches offer the advantages of high stereoselectivity under mild aqueous conditions, thereby reducing the need for harsh reagents and protecting group strategies often associated with traditional organic synthesis.

The success of these proposed enzymatic syntheses hinges on the substrate specificity of the chosen biocatalysts. Wild-type enzymes may not exhibit optimal activity or selectivity for the non-natural substrates required for the synthesis of this compound. However, modern protein engineering techniques, such as directed evolution and rational design, provide powerful tools to tailor enzymes for specific industrial applications. chemrxiv.org

By modifying the active site of a transaminase, for instance, its substrate scope can be expanded to accept bulky or non-natural keto acids, and its stereoselectivity can be fine-tuned to produce the desired enantiomer with high purity. Similarly, aldolases can be engineered to accept non-canonical substrates and to control the stereochemical outcome of the C-C bond formation. nih.govgoogleapis.com Optimizing reaction conditions, such as pH, temperature, and substrate concentration, is also crucial for maximizing the yield and efficiency of these biocatalytic processes.

Enzymatic Resolution of Racemic this compound and its Derivatives

Kinetic resolution is a widely used method for obtaining enantiomerically pure compounds from a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Lipases are a class of enzymes that have been extensively and successfully employed for the kinetic resolution of a wide range of chiral compounds, including amino acid esters. nih.gov

Lipase-catalyzed transesterification is a powerful technique for the kinetic resolution of racemic esters. In this process, a racemic ester is reacted with an alcohol in the presence of a lipase. The enzyme selectively catalyzes the transesterification of one enantiomer of the ester, leading to the formation of a new ester and leaving the unreacted enantiomer of the original ester in high enantiomeric excess. This method is particularly advantageous as it is often conducted in organic solvents, which can improve substrate solubility and enzyme stability.

For racemic this compound, a lipase could be used to selectively catalyze its reaction with an acyl donor, such as an activated ester, in an organic solvent. This would result in the acylation of one enantiomer, allowing for its separation from the unreacted enantiomer.

The choice of enzyme is critical for a successful kinetic resolution. Different lipases exhibit varying degrees of enantioselectivity towards different substrates. Therefore, a screening of various commercially available lipases and other hydrolases is a crucial first step. Candida antarctica lipase B (CALB) is a particularly well-known and versatile biocatalyst for kinetic resolutions due to its broad substrate scope, high stability, and excellent enantioselectivity. nih.govd-nb.inforesearchgate.netnih.govfrontiersin.org Other lipases, such as those from Pseudomonas cepacia, have also shown great potential in the resolution of amino esters. researchgate.net

The optimization of reaction parameters is also essential to achieve high enantiomeric excess (ee) and conversion. Factors that can be tuned include the choice of solvent, temperature, water activity (in the case of hydrolysis), and the nature of the acyl donor in transesterification reactions. Immobilization of the lipase on a solid support can further enhance its stability and allow for its reuse, making the process more cost-effective and sustainable. nih.gov

The following table summarizes representative results for the lipase-catalyzed resolution of amino esters, illustrating the high enantioselectivities that can be achieved.

| Enzyme | Substrate | Reaction Type | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Substrate (%) | Conversion (%) | Reference |

| Candida antarctica lipase B (CALB) | Racemic β³-amino esters | Hydrolysis | >99 | 95 | 51 | d-nb.info |

| Candida antarctica lipase A (CALA) | Racemic β-amino esters | Acylation | Good to Excellent (E = 40->100) | - | - | researchgate.net |

| Lipase PS (Pseudomonas cepacia) | Racemic β-amino esters | Hydrolysis | - | - | - | researchgate.net |

| Candida antarctica lipase B (CALB) | Hydroxy-substituted β-amino esters | Hydrolysis | - | ≥ 52 | - | nih.gov |

The primary methodology for the enzymatic resolution of racemic this compound would be kinetic resolution (KR) . In an ideal kinetic resolution, the reaction is stopped at 50% conversion, yielding the product and the remaining starting material with high enantiomeric excess.

A more advanced approach is dynamic kinetic resolution (DKR) . In DKR, the less reactive enantiomer of the starting material is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, thereby overcoming the 50% yield limitation of traditional kinetic resolution. nih.gov This can be achieved by combining the enzymatic resolution with a chemical or enzymatic racemization catalyst. While more complex to implement, DKR offers a significantly more efficient route to enantiopure compounds. Transaminases have been successfully employed in DKR processes for the synthesis of α-substituted β-amino ester derivatives. nih.gov

Mechanistic Studies of Enzyme-Substrate Interactions for this compound

The efficiency and selectivity of biocatalytic approaches for the synthesis and transformation of this compound are fundamentally governed by the intricate interactions between the substrate and the enzyme's active site. Mechanistic studies that delve into these interactions are crucial for understanding the catalytic process and for the rational design of improved biocatalysts.

Active Site Analysis and Binding Affinity

The active site of an enzyme is a three-dimensional cleft or pocket where the substrate, in this case, this compound, binds and undergoes a chemical reaction. wikipedia.org This site is composed of a specific arrangement of amino acid residues whose side chains create a unique chemical environment. libretexts.org The specificity of an enzyme for its substrate is determined by the precise geometry and physicochemical properties of this active site. wikipedia.orglibretexts.org

The binding of this compound to an enzyme's active site is a dynamic process. The "induced fit" model suggests that the initial binding of the substrate induces a conformational change in the enzyme, leading to a more complementary and tighter fit. khanacademy.org This interaction is stabilized by a network of non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions, between the functional groups of the substrate (the amino group, the methoxy group, and the methyl ester) and the amino acid residues of the active site. saylor.org

The binding affinity, which quantifies the strength of the interaction between the enzyme and the substrate, is a critical parameter. A high binding affinity ensures that the substrate is correctly oriented within the active site for catalysis to occur. Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to model the binding of this compound to the active site of various enzymes. These models can predict the binding mode, identify key interacting residues, and estimate the binding energy, providing valuable insights for enzyme engineering and selection.

Table 1: Key Functional Groups of this compound and Potential Interactions in an Enzyme's Active Site

| Functional Group | Potential Interacting Amino Acid Residues | Type of Interaction |

| Amino Group (-NH2) | Aspartic Acid, Glutamic Acid | Electrostatic (ionic) |

| Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding | |

| Methoxy Group (-OCH3) | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic |

| Methyl Ester (-COOCH3) | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding |

| Leucine, Isoleucine, Valine | Hydrophobic |

Enzymatic Pathways for Transformation of Amino Acid Esters

Enzymes, particularly hydrolases like lipases and esterases, are widely used for the transformation of amino acid esters. mdpi.com These enzymes can catalyze various reactions, including hydrolysis, transesterification, and ammonolysis, with high enantioselectivity. researchgate.netresearchgate.net For this compound, these enzymatic pathways can be exploited for its synthesis, resolution, or modification.

One common enzymatic pathway is the hydrolysis of the methyl ester group to yield the corresponding carboxylic acid, 2-amino-3-methoxypropanoic acid. This reaction is often stereoselective, meaning the enzyme preferentially hydrolyzes one enantiomer of a racemic mixture of this compound, allowing for the kinetic resolution of the racemate. The general mechanism for lipase-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate.

Another important pathway is transesterification, where the methyl group of the ester is exchanged with another alcohol. This can be used to synthesize different ester derivatives of 2-amino-3-methoxypropanoic acid. Transaminases, or aminotransferases, represent another class of enzymes that can be utilized. These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. medmuv.com In the context of this compound synthesis, a transaminase could potentially be used to introduce the amino group at the C-2 position of a suitable keto-ester precursor. google.comresearchgate.net

Synergistic Photo-Enzyme Catalysis in Chiral Amino Acid Synthesis

A novel and promising approach for the synthesis of chiral amino acids, including potentially this compound, is the combination of photocatalysis and enzymatic catalysis. ucsb.edualfa-chemistry.com This synergistic strategy merges the capabilities of light-driven chemical reactions with the high selectivity of enzymes to achieve transformations that are not possible with either catalyst alone. nih.govacs.org

In a typical photo-enzymatic system, a photocatalyst absorbs light and initiates a chemical reaction, often involving the generation of radical intermediates. ucsb.edu The enzyme then captures these highly reactive intermediates within its active site and controls the stereochemical outcome of the subsequent bond-forming reaction, leading to the synthesis of a specific enantiomer of the target amino acid. nih.govresearchgate.net

For the synthesis of a chiral amino acid like this compound, a hypothetical synergistic photo-enzyme catalytic cycle could involve the following steps:

A photosensitizer absorbs light and transfers energy to a precursor molecule, generating a radical.

An enzyme, such as a radical SAM enzyme or an engineered enzyme, binds this radical intermediate within its chiral active site.

The enzyme then facilitates the stereoselective addition of this radical to a prochiral substrate, for instance, a dehydroamino acid derivative.

The resulting product, an enantiomerically enriched amino acid derivative, is then released from the enzyme.

This approach has the potential to provide a highly efficient and stereoselective route to chiral amino acids under mild reaction conditions. acs.org Mechanistic investigations suggest that a ternary interaction between the substrate, the photocatalyst, and the enzyme can be crucial for localizing the radical formation to the active site, thereby ensuring high efficiency and selectivity. nih.gov

Table 2: Comparison of Catalytic Approaches for Chiral Amino Acid Synthesis

| Catalytic Approach | Advantages | Disadvantages | Potential for this compound Synthesis |

| Traditional Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Limited to known enzyme activities, potential for substrate/product inhibition. | High potential through resolution of racemic esters or stereoselective synthesis from precursors. |

| Synergistic Photo-Enzyme Catalysis | Access to novel chemical transformations, high stereocontrol, use of light as a traceless reagent. ucsb.edunih.govacs.org | Can be complex to optimize, potential for catalyst deactivation. | High potential for novel, direct, and highly stereoselective synthetic routes. |

Conclusion and Future Perspectives in Methyl 2 Amino 3 Methoxypropanoate Research

Summary of Key Research Findings and Methodological Advancements

Methyl 2-amino-3-methoxypropanoate, a derivative of the amino acid serine, has garnered attention in synthetic organic chemistry for its role as a versatile building block. Research has primarily focused on its synthesis and its incorporation into more complex molecular architectures. Methodological advancements have centered on improving synthetic efficiency and purity.

One of the key areas of research has been the development of synthetic routes to this compound and its analogs. These methods often involve the modification of amino acids, a strategy that has become prominent in organic synthesis for creating derivatives with specific functionalities. The inclusion of a methoxy (B1213986) group is part of a broader effort to develop amino acid derivatives with modified reactivity and enhanced solubility.

The unique structure of this compound, featuring both an amino and a methoxy functional group, provides it with distinct reactivity. This has been leveraged in its use as a chemical intermediate for specialty chemicals and as a building block in the synthesis of more complex organic molecules.

Unexplored Avenues and Emerging Research Questions

Despite the progress made, several avenues in the study of this compound remain largely unexplored. The majority of current research is centered on its synthesis and basic chemical properties, leaving its potential biological activities and interactions as a significant area for future investigation.

Emerging research questions include:

Biological Activity: What are the specific biological activities of this compound? While related compounds are studied for their roles in metabolic pathways and enzyme interactions, the specific biological functions of this ester are not well-defined.

Enzyme Interactions: How does this compound interact with specific enzymes? For instance, its structural similarity to other amino acid derivatives suggests it could be a substrate or inhibitor for certain proteases or other enzymes, but detailed interaction studies are lacking.

Pharmacological Potential: Could this compound or its derivatives have therapeutic applications? The exploration of its potential in drug development is an open field. For example, a structurally related compound, Methyl-2-Amino-3-Methoxybenzoate (MAM), has shown promise as an atypical antipsychotic, highlighting the potential for related structures to possess valuable pharmacological properties. nih.gov

Stereochemistry and Activity: How does the stereochemistry of this compound influence its chemical and biological properties? Detailed comparative studies of its enantiomers, such as (R)-Methyl 2-amino-3-methoxypropanoate, are needed to understand the structure-activity relationship. nih.gov

Advanced Material Applications: Beyond its use as a synthetic intermediate, could this compound be a precursor for novel polymers or materials? Its bifunctional nature could potentially be exploited in materials science.

The following table outlines some key research questions and potential areas of future study:

| Research Area | Unexplored Aspect | Potential Research Direction |

| Biochemical Activity | Lack of data on interactions with biological systems. | Screening against various enzyme classes (e.g., proteases, kinases) to identify potential targets. |

| Medicinal Chemistry | Undefined therapeutic potential. | Synthesis of a library of derivatives to explore structure-activity relationships for specific disease targets. |

| Stereoselective Synthesis | Need for more efficient and scalable enantioselective synthetic routes. | Development of novel chiral catalysts for the asymmetric synthesis of (R) and (S) enantiomers. |

| Chemical Biology | Use as a molecular probe. | Incorporation of isotopic labels to trace its metabolic fate and mechanism of action in cellular systems. |

Potential for Innovation in Synthetic Organic Chemistry and Chemical Biology

The unique structural characteristics of this compound present significant opportunities for innovation in both synthetic organic chemistry and chemical biology. Its bifunctionality, with both an amine and a methoxy group attached to a chiral center, makes it a valuable chiral building block.

In synthetic organic chemistry , the compound serves as a versatile scaffold for creating more complex and stereochemically defined molecules. Future innovations may focus on:

Asymmetric Synthesis: Developing more efficient and highly stereoselective syntheses of this compound will be crucial. This would unlock its potential in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Novel Transformations: Exploring new reactions that selectively target either the amino or the ester functionality will expand its utility. This could lead to the development of novel protecting group strategies or the creation of unique molecular architectures.

Peptidomimetic and Macrocycle Synthesis: Its structure makes it an ideal candidate for incorporation into peptidomimetics (compounds that mimic peptides) or for the synthesis of complex macrocycles, which are of great interest in drug discovery.

In chemical biology , this compound can be used as a tool to probe and understand biological processes. Potential innovations include:

Designing Molecular Probes: By modifying the molecule with reporter tags (e.g., fluorescent dyes or biotin), it can be used to study enzyme-substrate interactions or to identify novel protein targets within a cell.

Metabolic Pathway Analysis: As a modified amino acid, it could be used to study the specificity and mechanisms of amino acid transport and metabolism.

Development of Enzyme Inhibitors: The compound could serve as a starting point for the rational design of potent and selective enzyme inhibitors. For example, its interaction with serine proteases could be a basis for designing new therapeutic agents. smolecule.com

The convergence of synthetic advancements and biological screening holds the key to unlocking the full potential of this compound, paving the way for new discoveries in both chemistry and biology.

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-3-methoxypropanoate, and what reaction conditions are critical for high yield?

this compound is synthesized via esterification of serine derivatives with methanol under acidic conditions. Key factors include:

- Use of catalysts (e.g., sulfuric acid) to accelerate esterification.

- Maintaining an inert atmosphere (e.g., nitrogen) to prevent oxidation of the amine group.

- Temperature control (typically 60–80°C) to balance reaction rate and side-product formation . Post-synthesis purification via recrystallization or column chromatography ensures high purity.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : and NMR identify methoxy (δ 3.3–3.5 ppm), amino (δ 1.8–2.2 ppm), and propanoate backbone signals .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 147.17 (CHNO) confirm molecular weight .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for enantiomeric studies .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Drug Precursor : Serves as a chiral building block for β-amino acid derivatives, used in peptide mimetics and protease inhibitors .

- Enzyme Interaction Studies : Modulates metabolic pathways (e.g., serine hydrolases) via competitive inhibition, analyzed via kinetic assays .

- Biochemical Probes : Functionalized with fluorescent tags to track cellular uptake in in vitro models .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve enantiomeric purity?

- Chiral Catalysts : Use (S)- or (R)-BINOL-derived catalysts to enhance stereoselectivity during esterification .

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers with >99% purity .

- Dynamic Kinetic Resolution : Combines racemization and selective crystallization to maximize yield of a single enantiomer .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound?

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay conditions (pH, temperature) to minimize variability .

- Metabolite Profiling : LC-MS/MS identifies degradation products or metabolites that may confound activity results .

- Enantiomer-Specific Analysis : Test (R)- and (S)-forms separately, as bioactivity often differs significantly between enantiomers .

Q. How does this compound interact with metabolic enzymes, and what experimental models are used?

- In Vitro Kinetics : Michaelis-Menten assays measure inhibition constants () for enzymes like alanine transaminase .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to active sites of target proteins .

- Cell-Based Models : siRNA knockdown in hepatocytes validates enzyme-specific effects on metabolic flux .

Q. What are the stability profiles of this compound under varying storage conditions?

- Thermal Stability : Degrades above 40°C; store at 2–8°C in amber vials to prevent photolysis .

- Hydrolytic Sensitivity : Susceptible to esterase cleavage in aqueous buffers (pH >7); use lyophilized forms for long-term storage .

- Oxidative Protection : Add antioxidants (e.g., BHT) to formulations to prevent amine oxidation .

Q. How does this compound compare to structural analogs in reactivity and bioactivity?

- Reactivity : The methoxy group enhances electrophilicity at the β-carbon compared to non-methoxy analogs, enabling nucleophilic substitutions .

- Bioactivity : Unlike ethyl ester analogs, the methyl ester shows higher blood-brain barrier permeability in rodent models .

- Toxicity : Lower cytotoxicity than phenyl-substituted derivatives (e.g., Methyl 2-amino-3-phenylpropanoate) in NIH/3T3 fibroblast assays .

Methodological Notes

- Stereochemical Analysis : Always use polarimetry or chiral chromatography to confirm enantiomeric ratios before biological testing .

- Data Reproducibility : Report reaction conditions (solvent purity, catalyst lot numbers) to aid cross-lab validation .

- Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid in vivo use without proper approvals .

Retrosynthesis Analysis